Isochanoclavine I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

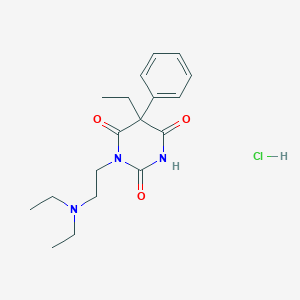

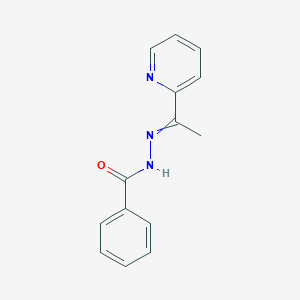

Isochanoclavine I (ICL) is a naturally occurring indole alkaloid that is found in various species of plants, such as Ipomoea muricata, Ipomoea nil, and Rivea corymbosa. It has garnered significant attention from the scientific community due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Isoflavones in Health and Disease

Isoflavones, like isochanoclavine I, are extensively studied for their health implications. They exhibit potent antioxidant activities, as seen in genistein, daidzein, and other isoflavones. These compounds show significant efficacy in assays like the oxygen radical absorbance capacity and the in vitro oxidation of low-density lipoproteins, indicating their potential role in combating oxidative stress-related diseases (Rüfer & Kulling, 2006).

Isoflavones in Cardiovascular Health

Isoflavones have been observed to reduce arterial stiffness and improve systemic arterial compliance, suggesting a role in promoting cardiovascular health. This is particularly evident in formononetin-enriched isoflavones, which demonstrate a reduction in total peripheral resistance and central pulse wave velocity (Teede et al., 2003).

Anticancer Properties

Isoflavones, including biochanin A, have shown promising anticancer activity. For example, biochanin A is reported to synergistically enhance the potency of 5-fluorouracil in breast cancer treatment, demonstrating significant reduction in tumor volume and necrosis area in animal models (Mahmoud et al., 2022). Additionally, isoflavones have been investigated for their role in prostate cancer prevention and therapy, with studies indicating a connection between high dietary isoflavone intake and reduced risk of developing prostate cancer (Ahmad et al., 2013).

Antimicrobial Activity

Isoflavones and their metabolites have displayed notable antibacterial properties. For instance, demethyltexasin, a derivative, exhibits significant antistaphylococcal effects against various standard strains, including methicillin and tetracycline-resistant ones (Hummelova et al., 2015).

Bone Health

Isoflavones have been investigated for their effects on bone density. A study found that a red clover-derived isoflavone supplement, containing biochanin A, formononetin, genistein, and daidzein, reduced the loss of lumbar spine bone mineral content and density, indicating a protective effect on bones (Atkinson et al., 2004).

Impact on Rumen Microbial Community

Biochanin A, an isoflavone in red clover, alters fermentation in the rumen of cattle. This alteration in the microbial community promotes weight gain in grazing steers and improves overall microbial function and animal performance (Harlow et al., 2020).

Eigenschaften

CAS-Nummer |

1150-44-3 |

|---|---|

Produktname |

Isochanoclavine I |

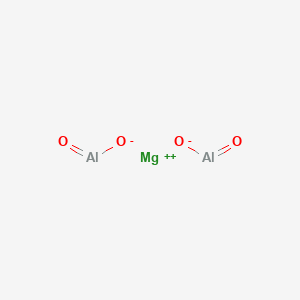

Molekularformel |

C26H26N6O10S2 |

Molekulargewicht |

256.34 g/mol |

IUPAC-Name |

(Z)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol |

InChI |

InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6-/t13-,15-/m1/s1 |

InChI-Schlüssel |

SAHHMCVYMGARBT-NFNYYWLXSA-N |

Isomerische SMILES |

C/C(=C/[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO |

SMILES |

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |

Kanonische SMILES |

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

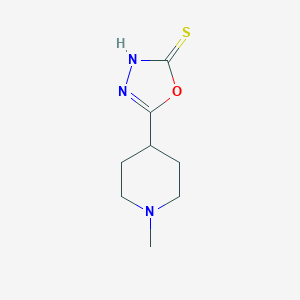

![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)

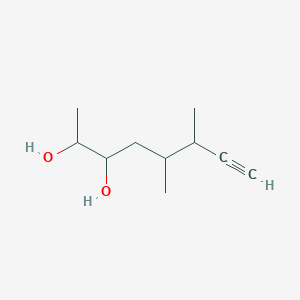

![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)